3,4-Dimethyl-1H-pyrrole-2-carboxylic acid chemical properties
3,4-Dimethyl-1H-pyrrole-2-carboxylic acid chemical properties
An In-depth Technical Guide to 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes core chemical properties, synthetic methodologies, reactivity profiles, and applications, grounding theoretical knowledge in practical, field-proven insights.
Introduction: The Significance of a Substituted Pyrrole Core
3,4-Dimethyl-1H-pyrrole-2-carboxylic acid (DMCA) is a substituted pyrrole derivative featuring a carboxylic acid group at the C2 position and methyl groups at the C3 and C4 positions. This specific substitution pattern makes it a structurally significant and versatile intermediate in organic synthesis. The pyrrole ring is a fundamental scaffold found in numerous natural products and pharmacologically active compounds, including heme, chlorophyll, and various alkaloids.[1][2] The presence and positioning of the methyl and carboxylic acid groups on the DMCA core profoundly influence its electronic properties, reactivity, and steric interactions, making it a valuable precursor for creating complex molecular architectures with tailored biological activities.[1][3]
Its utility spans from the synthesis of porphyrin building blocks to the development of novel therapeutic agents, where derivatives have shown promise as antimicrobial and antifungal agents.[4][5][6] This guide delves into the essential chemical data and experimental logic required to effectively utilize DMCA in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is the bedrock of its application in synthesis. These data points are critical for reaction monitoring, purification, and structural confirmation.
Core Chemical Properties
The fundamental properties of DMCA are summarized below. This data is essential for stoichiometric calculations, solvent selection, and safety assessments.
| Property | Value | Source |
| IUPAC Name | 3,4-dimethyl-1H-pyrrole-2-carboxylic acid | PubChem[7] |
| CAS Number | 89776-55-6 | ChemicalBook[8] |
| Molecular Formula | C₇H₉NO₂ | PubChem[7] |
| Molecular Weight | 139.15 g/mol | PubChem[7] |
| Appearance | Red to grey powder (typical) | Chem-Impex[9] |
| Melting Point | 134-141 ºC (for related 3,5-dimethyl isomer) | Chem-Impex[9] |
| Storage | Store at 0-8°C, protect from light | Frontier Specialty Chemicals[5] |
Note: Experimental data for the exact 3,4-dimethyl isomer's melting point is not widely published; the value for the closely related 3,5-dimethyl isomer is provided for context.
Spectroscopic Signature
Spectroscopic analysis provides unequivocal structural confirmation. Below are the expected and reported spectral characteristics for DMCA and its close derivatives.
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Mass Spectrometry (MS): The mass spectrum provides information on the molecular weight and fragmentation pattern. For the parent acid, a prominent peak for the molecular ion [M]+ or [M+H]+ is expected.
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-
¹H-NMR (Expected, based on derivatives):
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N-H Proton: A broad singlet typically appearing far downfield (~9.0-11.0 ppm), subject to solvent and concentration.[6]
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C5-H Proton: A singlet expected around 6.7 ppm.[6]
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Methyl Protons (C3-CH₃, C4-CH₃): Two distinct singlets expected in the range of 2.0-2.5 ppm.[6]
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COOH Proton: A very broad singlet, often not observed or far downfield (>10 ppm).
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-
¹³C-NMR (Expected, based on derivatives):
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-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.
Synthesis and Purification
The synthesis of DMCA is not commonly detailed as a direct procedure but is often inferred from the preparation of its ester or amide derivatives. A prevalent and logical strategy involves the synthesis of a corresponding ester, followed by hydrolysis.
Recommended Synthetic Workflow: Ester Hydrolysis
The hydrolysis of ethyl or methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a robust and high-yielding method for obtaining the target carboxylic acid. These esters serve as stable, easily purified precursors.
Caption: General workflow for the synthesis of DMCA via ester hydrolysis.
Detailed Experimental Protocol (Exemplary)
Causality: This protocol is designed for efficiency and purity. The use of a strong base ensures complete saponification of the stable ester. Acidification precipitates the less water-soluble carboxylic acid, leaving inorganic salts behind. Washing with cold water removes residual acid and salts without significant product loss.
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Saponification: Dissolve Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v). Add potassium hydroxide (2.0-3.0 eq) and heat the mixture to reflux. Monitor the reaction by TLC until the starting ester is fully consumed.
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Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
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Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is approximately 3-4. A precipitate will form.
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Isolation: Collect the solid precipitate by vacuum filtration.
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Purification: Wash the filter cake with a small amount of cold water to remove inorganic salts. Dry the purified product under vacuum to yield 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid.
Trustworthiness: This self-validating protocol uses pH changes to drive the reaction and isolation. The final product's purity can be readily confirmed by measuring its melting point and acquiring NMR spectra, which should be free of signals corresponding to the starting ester (e.g., the ethyl group's quartet and triplet).
Chemical Reactivity
The reactivity of DMCA is dictated by two primary sites: the carboxylic acid group and the pyrrole ring itself. The methyl groups at C3 and C4 provide steric hindrance and electron-donating effects, influencing regioselectivity.
Reactions at the Carboxylic Acid Group
The -COOH group undergoes standard transformations, providing access to a wide array of derivatives.
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Amide Formation: This is one of the most critical reactions for drug development. Coupling the carboxylic acid with various amines (using standard coupling agents like HATU or EDC/HOBt) or converting it to an acyl chloride followed by reaction with an amine yields diverse carboxamides.[4][6] These derivatives have been explored for their potent antimicrobial and antifungal properties.[6]
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Esterification: Standard Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) can convert the acid back to its corresponding ester, which can be useful for purification or as a protecting group.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2-hydroxymethyl-3,4-dimethyl-1H-pyrrole) using strong reducing agents like LiAlH₄.
Reactions at the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system prone to electrophilic substitution.
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Electrophilic Substitution: The most reactive position on the unsubstituted DMCA ring is C5. Reactions like Vilsmeier-Haack formylation (POCl₃, DMF) would be expected to introduce a formyl group at the C5 position.[3] Halogenation (e.g., with NBS or NCS) would also preferentially occur at C5.
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N-Functionalization: The pyrrole nitrogen can be deprotonated with a strong base (e.g., NaH) and subsequently alkylated or acylated, though reactions at the ring carbons are often competitive.
Caption: Key reaction pathways for 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid.
Applications in Research and Drug Development
DMCA is not merely a synthetic curiosity; it is a validated precursor for molecules with significant biological and material applications.
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Pharmaceutical Development: The pyrrole carboxamide skeleton is a privileged structure in medicinal chemistry due to its ability to act as both a hydrogen-bond donor and acceptor.[6]
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Antifungal/Antibacterial Agents: A primary application is in the synthesis of novel carboxamide and carbohydrazide analogues.[4][6] Studies have shown that derivatives of DMCA exhibit potent activity against pathogens like Aspergillus fumigatus and can act as broad-spectrum antibacterial agents.[6]
-
Antiproliferative Agents: The broader class of pyrrole-2-carboxylic acid derivatives is crucial in the metabolic cycle of cancer cells, making them targets for developing new anticancer therapies.[11]
-
General Drug Scaffolding: The pyrrole core is present in many FDA-approved drugs, highlighting its importance as a bioisostere and structural motif in drug design.[3][12]
-
-
Materials Science: Pyrrole derivatives, including DMCA, are foundational units for conducting polymers. The methyl substitutions can be used to control the steric and electronic properties of the resulting polymers, influencing their mechanical and electrochemical performance for applications in bioelectronics and soft robotics.[13]
-
Porphyrin and Heme Synthesis: Substituted pyrroles are the fundamental building blocks for constructing the complex macrocyclic structures of porphyrins. DMCA's specific substitution pattern makes it a valuable precursor in the total synthesis of heme analogues and other related macrocycles.[5]
Safety and Handling
Proper handling of DMCA is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.
-
GHS Hazard Classification:
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Recommended Precautions:
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[14]
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Storage: Store in a tightly closed container in a cool, dry place away from light and sources of ignition.[5]
-
References
-
Bhosale, J. D., et al. (2017). Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties. Molecules. Available at: [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Frontier Specialty Chemicals. (n.d.). Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Mosslemin, M. H., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Chemistry: An Indian Journal.
-
Chem-Impex. (n.d.). 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Pyrrole-2-carboxylic Acid. Retrieved from [Link]
- Bhosale, J. D., et al. (2025).
-
Melling, L. M., et al. (2015). Controlling the electro-mechanical performance of polypyrrole through 3- and 3,4-methyl substituted copolymers. ResearchGate. Available at: [Link]
-
Strakova, I., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Facile synthesis of substituted 3,4-dimethyl-1H-pyrrole-2-caboxamides... Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
-
SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]
-
CiteDrive. (n.d.). An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. citedrive.com [citedrive.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | C7H9NO2 | CID 587210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | 89776-55-6 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 592724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scitechnol.com [scitechnol.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. angenechemical.com [angenechemical.com]
